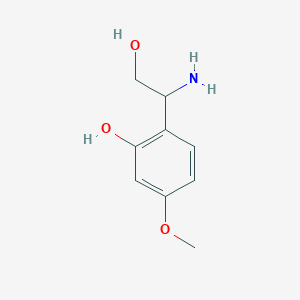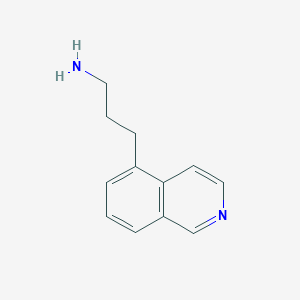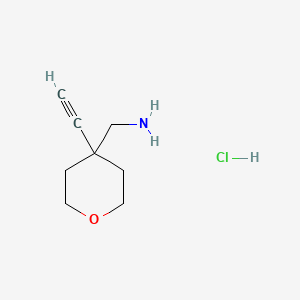
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C8H15NOClH It is known for its unique structure, which includes an ethynyl group attached to an oxane ring
Preparation Methods
The synthesis of 1-(4-Ethynyloxan-4-yl)methanaminehydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the oxane ring, followed by the introduction of the ethynyl group. The final step involves the addition of the methanamine group and the formation of the hydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product’s formation. Common reagents include ethynyl derivatives, oxane precursors, and methanamine.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and yield.
Chemical Reactions Analysis
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethynyl group into an ethyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethynyloxan-4-yl)methanaminehydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
1-(4-Ethynyloxan-4-yl)methanaminehydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(4-ethenyloxan-4-yl)methanamine hydrochloride and 1-(4-methyloxan-4-yl)methanamine hydrochloride share structural similarities.
Uniqueness: The presence of the ethynyl group in this compound distinguishes it from its analogs, providing unique reactivity and applications.
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
(4-ethynyloxan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h1H,3-7,9H2;1H |
InChI Key |
OQWRZCAZSUJNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOCC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


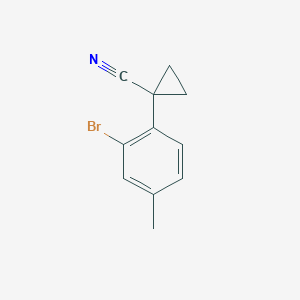
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
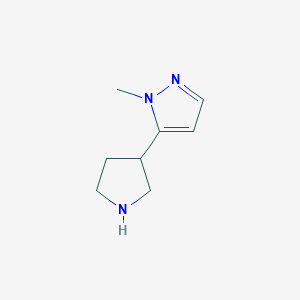
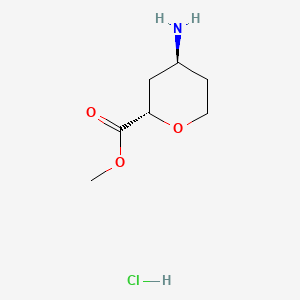
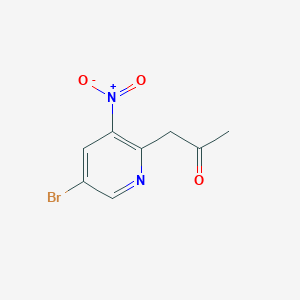
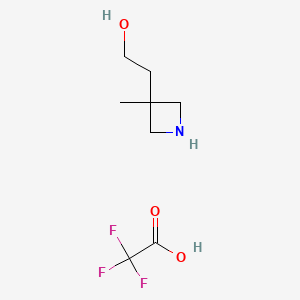

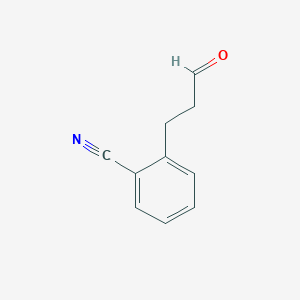
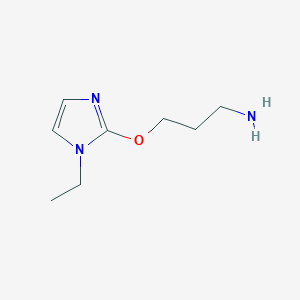
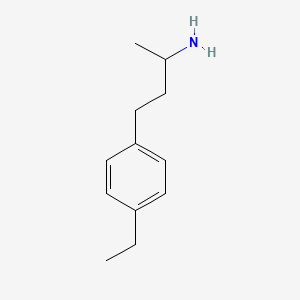
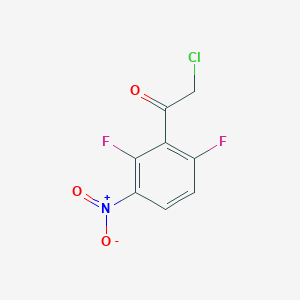
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
